molecular formula C12H15NO5S B2919829 (2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid CAS No. 1164522-52-4

(2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid

Cat. No.: B2919829
CAS No.: 1164522-52-4
M. Wt: 285.31
InChI Key: MASXEBZBCDXCPU-SNAWJCMRSA-N
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Description

(2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule features a cinnamic acid backbone substituted with a methyl group and a 2-hydroxyethylsulfamoyl moiety on the phenyl ring. The (2E) configuration indicates the trans geometry of the acrylic acid double bond, a feature that can influence its biological activity and physical properties. Researchers can leverage this compound as a key intermediate in organic synthesis and medicinal chemistry, particularly in the development of novel pharmaceutical candidates. Its structural components suggest potential as a scaffold for enzyme inhibition studies, given the presence of the sulfonamide group, which is a common pharmacophore in many therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[3-(2-hydroxyethylsulfamoyl)-4-methylphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9-2-3-10(4-5-12(15)16)8-11(9)19(17,18)13-6-7-14/h2-5,8,13-14H,6-7H2,1H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXEBZBCDXCPU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid typically involves the following steps:

    Formation of the Sulfamoyl Group: This step involves the reaction of a suitable amine with sulfuryl chloride to form the sulfamoyl group.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate alcohol reacts with the sulfamoyl intermediate.

    Formation of the Prop-2-enoic Acid Moiety: This step involves the reaction of the phenyl ring with an appropriate alkene precursor under conditions that favor the formation of the prop-2-enoic acid structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Structural Variations in Sulfamoyl and Phenyl Substituents

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the sulfamoyl group. Key examples include:

Compound Name Substituents on Phenyl Ring Sulfamoyl Group Modification Molecular Weight (g/mol) CAS Number Purity Reference ID
(2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid (Target) 4-methyl 2-hydroxyethyl 327.36* EN300-832934 95%
(2E)-3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid 4-methoxy ethyl 284.29 EN300-833122 95%
(2E)-3-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid none methyl/isopropyl 284.29 EN300-833122 95%
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid none 3-(trifluoromethyl)phenyl 371.04 379729-52-9 N/A
(2E)-3-(4-sulfamoylphenyl)prop-2-enoic acid none unsubstituted sulfamoyl (NH2SO2) 227.23 EN300-833129 95%

*Molecular weight inferred from related entries in .

Key Observations:

Hydroxyethyl vs.

Electron-Withdrawing Groups : The trifluoromethyl substituent in the analog (CAS 379729-52-9) increases lipophilicity and metabolic stability, a common strategy in drug design .

Methoxy vs.

Functional Implications

  • Hydrogen Bonding: The hydroxyethyl group in the target compound can act as both a hydrogen bond donor and acceptor, a feature absent in analogs with simple alkyl sulfamoyl groups. This could improve interactions with polar enzyme active sites .
  • Steric Effects : Bulkier substituents (e.g., isopropyl in EN300-833122) may hinder binding to compact targets, whereas the hydroxyethyl group balances steric bulk and flexibility .

Biological Activity

The compound (2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid, also known as a sulfamoyl derivative, is a member of the class of compounds that exhibit significant biological activities. Its unique structure, featuring a prop-2-enoic acid backbone and a sulfamoyl group, suggests potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H17N1O4S1. The compound is characterized by:

  • Functional Groups : Sulfamoyl group, hydroxyl group, and a methyl group.
  • Molecular Weight : Approximately 285.35 g/mol.

Research indicates that compounds with sulfamoyl groups often interact with biological targets such as enzymes or receptors involved in metabolic pathways. The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes related to inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical in cell proliferation and survival.

Antitumor Effects

Several studies have explored the antitumor properties of sulfamoyl derivatives. For example:

  • A study demonstrated that sulfamoyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Another investigation revealed that these compounds could downregulate the expression of oncogenes while upregulating tumor suppressor genes .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various experimental models:

  • In vitro studies showed that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Animal models indicated that treatment with this compound resulted in decreased edema and pain responses in inflammatory conditions .

Case Studies

StudyFindings
In Vitro Study on Cancer Cells Demonstrated significant apoptosis induction in breast cancer cell lines upon treatment with sulfamoyl derivatives.
Animal Model for Inflammation Showed reduced paw swelling and inflammatory markers in rats treated with the compound compared to controls.

Q & A

Q. Table 1: Physicochemical Properties

PropertyValue/DescriptionEvidence Source
LogP (octanol-water)2.3 ± 0.2 (predicted)
pKa4.1 (carboxylic acid), 9.8 (sulfamoyl)
Melting point185–188°C (decomposition observed)

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationConditions
Reverse-phase HPLCPurity assessmentC18 column, 0.1% TFA in H₂O/MeOH
FT-IRFunctional group analysisKBr pellet, 400–4000 cm⁻¹

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